4-Hexadecylbiphenyl
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Overview
Description
4-Hexadecylbiphenyl is an organic compound with the molecular formula C28H42. It consists of a biphenyl core with a hexadecyl (C16H33) chain attached to one of the phenyl rings. This compound is known for its hydrophobic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexadecylbiphenyl typically involves the alkylation of biphenyl with a hexadecyl halide. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hexadecylbiphenyl can undergo various chemical reactions, including:
Oxidation: The hexadecyl chain can be oxidized to form carboxylic acids or alcohols.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the biphenyl core.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe).
Major Products Formed:
Oxidation: Hexadecanoic acid or hexadecanol.
Reduction: Cyclohexyl derivatives of biphenyl.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
4-Hexadecylbiphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrophobic interactions and molecular self-assembly.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its role in the formulation of lipophilic drugs and as a component in lipid-based drug delivery systems.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 4-Hexadecylbiphenyl is largely dependent on its hydrophobic interactions. The long hexadecyl chain allows the compound to interact with lipid membranes and hydrophobic surfaces, making it useful in applications such as drug delivery and surface coatings. The biphenyl core provides structural rigidity and stability, contributing to the compound’s overall effectiveness.
Comparison with Similar Compounds
4-Octadecylbiphenyl: Similar structure with an octadecyl (C18H37) chain instead of a hexadecyl chain.
4-Dodecylbiphenyl: Contains a dodecyl (C12H25) chain.
4-Decylbiphenyl: Features a decyl (C10H21) chain.
Uniqueness: 4-Hexadecylbiphenyl is unique due to its specific chain length, which provides a balance between hydrophobicity and molecular size. This makes it particularly suitable for applications requiring moderate hydrophobic interactions without excessive steric hindrance.
Properties
CAS No. |
650599-59-0 |
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Molecular Formula |
C28H42 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
1-hexadecyl-4-phenylbenzene |
InChI |
InChI=1S/C28H42/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-26-22-24-28(25-23-26)27-20-17-15-18-21-27/h15,17-18,20-25H,2-14,16,19H2,1H3 |
InChI Key |
JJGBIQOQRQDOHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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